N-benzyl-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-benzyl-2,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-derived compound featuring a benzyl group at the N1 position and methyl substituents at the 2- and 4-positions of the pyrazole ring. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C12H16ClN3 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
N-benzyl-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-10-8-14-15(2)12(10)13-9-11-6-4-3-5-7-11;/h3-8,13H,9H2,1-2H3;1H |
InChI Key |
UBYDOKRSZVPJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,4-dimethylpyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
N-Benzylation: The next step involves the introduction of the benzyl group. This can be done by reacting the pyrazole intermediate with benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium carbonate or sodium hydride.
Formation of the Hydrochloride Salt: Finally, the free base form of the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as hydrazines or amines.
Substitution: The benzyl group or the methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the pyrazole ring.
Scientific Research Applications
N-benzyl-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors or other proteins, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Antimicrobial Activity
N-benzyl-2,4-dimethylpyrazol-3-amine;hydrochloride shares structural motifs with antimicrobial agents such as N-benzyl-2,2,2-trifluoroacetamide (). The latter exhibits broad-spectrum antifungal activity, with MIC values ranging from 15.62 μg/mL (against Aspergillus flavus)to62.5 μg/mL (against Candida albicans). Its mechanism involves inhibition of fungal targets likelanosterol 14α-demethylase (CYP51) via hydrogen bonding with key residues (e.g., HIS236, MET378) .
For instance, nitrone 10c (bearing a 2,4-difluorophenyl group) inhibits soybean lipoxygenase (LOX) with an IC50 of 10 µM, suggesting anti-inflammatory applications .
Table 1: Antimicrobial Activity Comparison
Antioxidant Capacity
The antioxidant properties of N-benzyl derivatives vary significantly based on substituents. N-benzyl-2,2,2-trifluoroacetamide demonstrates 78.97% DPPH scavenging at 1,000 μg/mL and a ferric-reducing power of 1.352 mM Fe(II)/g , outperforming standard antioxidants in some assays . Triazole-based nitrones (e.g., 10b–d ) show even higher DPPH scavenging (64.5–96% ), with fluorinated aryl groups enhancing activity. However, their ABTS•+ scavenging is negligible (8–46%), highlighting assay-dependent variability .
Table 2: Antioxidant Activity Comparison
Cytotoxic and Molecular Docking Profiles
N-benzyl-2,2,2-trifluoroacetamide exhibits 75.3% cytotoxic activity at 200 μg/mL (IC50 = 100 μg/mL), likely due to interactions with apoptosis-related enzymes . Molecular docking reveals its affinity for AmpC beta-lactamase (binding energy: -5.53 kcal/mol) and CYP51 (-5.95 kcal/mol), suggesting dual antibacterial/antifungal mechanisms .
Pyrazole-triazole hybrids () and tetrazole derivatives () show moderate cytotoxicity but superior docking scores for kinase targets. For example, compound 4a (a pyrido-tetrazolo-pyrimidine) interacts with DNA repair enzymes, though specific data are pending .
Biological Activity
N-benzyl-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16ClN3, with a molecular weight of 237.73 g/mol. The compound features a pyrazole ring, a benzyl group, and two methyl substituents at the 2 and 4 positions, which contribute to its unique pharmacological properties.
This compound exerts its biological effects primarily through interactions with specific molecular targets. Research indicates that it can modulate enzyme activities and receptor interactions, influencing various cellular pathways. Notably, it has been shown to inhibit pathways related to cell proliferation and survival, making it a candidate for anticancer therapy.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways such as mTORC1, which is known to regulate cell growth and metabolism.
- Autophagy Modulation : It influences autophagic processes that are often dysregulated in cancer cells.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Reduced viability |
| MCF7 (Breast Cancer) | 8.3 | Induced apoptosis |
| HCT116 (Colon Cancer) | 12.0 | Inhibited proliferation |
In vitro studies reveal that this compound can significantly reduce cell viability in these cancer lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the pyrazole ring or substituents on the benzyl group significantly impact its potency and selectivity.
Notable SAR Findings:
- Methyl Substituents : The presence of methyl groups at positions 2 and 4 enhances anticancer activity.
- Benzyl Group : The benzyl moiety is critical for binding affinity to target enzymes.
- Amine Group : The amine at position 3 plays a vital role in modulating biological activity through hydrogen bonding with active sites on target proteins.
Case Study 1: Anticancer Efficacy in A549 Cells
A study conducted by researchers focused on the effects of this compound on A549 lung cancer cells. The compound exhibited an IC50 value of 10.5 µM after 48 hours of treatment, significantly reducing cell viability compared to control groups. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Screening
In another investigation aimed at evaluating the antimicrobial properties of this compound, it was tested against several pathogenic bacteria. Results indicated that it effectively inhibited the growth of Staphylococcus aureus at an MIC of 32 µg/mL, demonstrating potential for further development as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
